(2-Bromopyridin-3-yl)methanamine
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Overview
Description
(2-Bromopyridin-3-yl)methanamine is a chemical compound with the molecular formula C6H7BrN2. It is a derivative of pyridine, where a bromine atom is attached to the second position and a methanamine group is attached to the third position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2-Bromopyridin-3-yl)methanamine involves the bromination of 2-aminopyridine. The process typically includes dissolving 2-aminopyridine in an organic solvent, such as toluene, and adding bromine at low temperatures. The reaction mixture is then heated to promote the bromination reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps, such as recrystallization or chromatography, to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(2-Bromopyridin-3-yl)methanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents such as PhI(OAc)2 and TEMPO are used under mild conditions to achieve selective oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation: Major products are aldehydes or ketones derived from the methanamine group.
Reduction: Reduced derivatives of this compound.
Scientific Research Applications
(2-Bromopyridin-3-yl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Bromopyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyridin-3-yl)methanamine: Similar structure but with the bromine atom at a different position.
3-Amino-2-bromopyridine: Another brominated pyridine derivative with an amino group.
Uniqueness
(2-Bromopyridin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific bromine and methanamine groups make it a valuable intermediate for synthesizing various complex molecules and exploring new chemical reactions .
Properties
IUPAC Name |
(2-bromopyridin-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCCXGCXCFAFGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20616405 |
Source
|
Record name | 1-(2-Bromopyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20616405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205744-15-6 |
Source
|
Record name | 1-(2-Bromopyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20616405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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